molecular formula C11H14N4O2 B2843864 2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 1547046-46-7

2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2843864
CAS No.: 1547046-46-7
M. Wt: 234.259
InChI Key: SHJFKPXVIGZQHM-UHFFFAOYSA-N
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Description

“2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C11H14N4O2 and a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C11H14N4O2 . The molecule contains an azide group (-N3), which is attached to an acetamide moiety. The acetamide moiety is further connected to a methoxyphenyl group.

Scientific Research Applications

Synthesis and Inhibitory Activity

2-Azido-N-[1-(4-methoxyphenyl)ethyl]acetamide and its derivatives have been explored for their potential in inhibiting protein tyrosine phosphatase 1B (PTP1B). These compounds, including 2-(4-methoxyphenyl)ethyl acetamide derivatives, have demonstrated inhibitory activities with IC50 values ranging from 69 µM to 87 µM. This finding correlates well with docking studies and in vivo screening for antidiabetic activity (Saxena et al., 2009).

Agricultural Applications

The compound and its related structures have been studied in the context of agricultural chemicals. For instance, chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, which share structural similarities with this compound, have been analyzed for their metabolism in human and rat liver microsomes. These studies have implications for understanding the metabolic pathways and potential environmental impacts of such compounds (Coleman et al., 2000).

Chemical Synthesis and Structural Studies

In the realm of chemical synthesis, this compound has been involved in the synthesis of various compounds. For example, it has been used in the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside, showcasing its utility in complex organic syntheses (Hermans et al., 1987). Moreover, its derivatives have been explored in the green synthesis of other important intermediates, like N-(3-Amino-4-methoxyphenyl)acetamide, highlighting its role in more environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Applications in Pharmacology

In pharmacological research, derivatives of this compound have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies expand the understanding of the compound's potential therapeutic applications (Rani et al., 2016).

Properties

IUPAC Name

2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-8(14-11(16)7-13-15-12)9-3-5-10(17-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJFKPXVIGZQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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